molecular formula C21H24N2O2 B2591099 N,1-bis[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide CAS No. 903292-81-9

N,1-bis[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2591099
CAS No.: 903292-81-9
M. Wt: 336.435
InChI Key: GHXGQHXEJAFZKX-UHFFFAOYSA-N
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Description

N,1-bis[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with two 4-methylphenyl groups and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 4-methylbenzylamine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,1-bis[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

N,1-bis[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,1-bis[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. In biological systems, it can modulate signaling pathways by interacting with receptors or other proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(4-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a pyrrolidine ring.

    4-methyl-N,N-bis(4-methylphenyl)benzamide: Contains a benzamide group instead of a pyrrolidine ring.

    N,N-bis(4-methylphenyl)urea: Contains a urea group instead of a carboxamide group.

Uniqueness

N,1-bis[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

N,1-bis[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15-3-7-17(8-4-15)12-22-21(25)19-11-20(24)23(14-19)13-18-9-5-16(2)6-10-18/h3-10,19H,11-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXGQHXEJAFZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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